2,5-Diethyloxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40953-14-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2,5-diethyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 |
InChI Key |
IQWHXRKZJXFLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diethyloxazole and Oxazole Derivatives
Classical Approaches to Oxazole (B20620) Ring Formation
The foundational methods for constructing the oxazole ring have been established for over a century and continue to be relevant in organic synthesis. These classical routes typically involve the cyclization of acyclic precursors through dehydration or condensation reactions.
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is a fundamental method for forming oxazoles, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.comwikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgprezi.com The process requires a cyclodehydrating agent to facilitate the reaction. wikipedia.org
The mechanism begins with the protonation of the keto group of the 2-acylamino-ketone, which is then attacked by the oxygen of the amide group to form a cyclic intermediate. slideshare.net This intermediate then undergoes dehydration to form the aromatic oxazole ring. cutm.ac.inijpsonline.com A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride, though these can sometimes result in lower yields. wikipedia.orgijpsonline.com
To synthesize 2,5-diethyloxazole via this method, the required starting material would be N-(1-oxobutan-2-yl)propanamide. The synthesis of this precursor can be accomplished through methods like the Dakin-West reaction. wikipedia.org
Table 1: Robinson-Gabriel Cyclodehydration for 2,5-Disubstituted Oxazoles
| Starting Material | Dehydrating Agent | Product | Reference |
|---|---|---|---|
| 2-Acylamino-ketone | Sulfuric Acid | 2,5-Disubstituted Oxazole | prezi.com |
| 2-Acylamino-ketone | Phosphorus Oxychloride | 2,5-Disubstituted Oxazole | wikipedia.org |
Fischer-Oxazole Synthesis
Discovered by Hermann Emil Fischer in 1896, the Fischer oxazole synthesis is another classical route to oxazoles, particularly 2,5-disubstituted derivatives. prezi.comwikipedia.orgdbpedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdbpedia.org The reactants are typically used in equimolar amounts and are often aromatic, though aliphatic examples exist. prezi.comwikipedia.org
The reaction proceeds by dissolving the reactants in a dry solvent like ether and passing dry, gaseous hydrogen chloride through the solution. prezi.comwikipedia.org The oxazole product precipitates as a hydrochloride salt, which can then be neutralized. prezi.comwikipedia.org The mechanism involves the initial formation of an iminochloride from the cyanohydrin and HCl, which then reacts with the aldehyde, leading to a chloro-oxazoline intermediate that eliminates HCl to form the oxazole. prezi.comwikipedia.org
For the synthesis of this compound, the required starting materials would be the cyanohydrin derived from propionaldehyde (B47417) and propionaldehyde itself.
Table 2: Fischer-Oxazole Synthesis for 2,5-Disubstituted Oxazoles
| Cyanohydrin | Aldehyde | Catalyst | Product | Reference |
|---|---|---|---|---|
| Aldehyde Cyanohydrin | Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole | wikipedia.org |
Bredereck Reaction and Modifications
The Bredereck reaction provides a versatile method for synthesizing substituted oxazoles from the reaction of α-haloketones with amides, often formamide. slideshare.netijpsonline.comresearchgate.net This approach is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com The reaction is considered efficient and economical. ijpsonline.com
In a typical procedure, an α-haloketone is heated with an amide to induce cyclization and form the oxazole ring. cutm.ac.in For the synthesis of this compound, the starting materials would be 3-chloropentan-2-one (B85015) and propanamide.
Modifications to the Bredereck reaction have been developed to improve its scope and efficiency. For instance, α-hydroxyketones have been used as starting materials in place of α-haloketones. ijpsonline.com
Contemporary and Advanced Synthetic Strategies
Modern advancements in organic synthesis have led to the development of more sophisticated and often milder methods for constructing the oxazole ring. These contemporary strategies frequently employ organometallic catalysts and novel reagents to achieve high efficiency and functional group tolerance.
Van Leusen Oxazole Synthesis and its Derivatives
The Van Leusen oxazole synthesis, first reported in 1972, is a powerful one-pot method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgmdpi.com The reaction is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org
The mechanism begins with the deprotonation of TosMIC, which then adds to the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) in a base-promoted step to yield the 5-substituted oxazole. organic-chemistry.orgmdpi.com
To synthesize a 2,5-disubstituted oxazole like this compound using a Van Leusen approach, a modified procedure would be necessary, potentially involving a substituted TosMIC reagent or a subsequent functionalization step. A one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in an ionic liquid. mdpi.com
Table 3: Van Leusen Oxazole Synthesis
| Aldehyde | Reagent | Base | Product | Reference |
|---|
Metal-Catalyzed Coupling and Cyclization Reactions
A significant area of modern oxazole synthesis involves the use of transition metal catalysts to facilitate coupling and cyclization reactions. These methods offer high efficiency and can often be performed under mild conditions with a broad range of substrates.
Palladium-catalyzed reactions have been extensively developed for oxazole synthesis. One approach involves the palladium-catalyzed intramolecular cyclization of α-amino acid precursors. vulcanchem.com Another strategy is the coupling of N-propargylamides with aryl iodides, which proceeds through a palladium-catalyzed coupling followed by in situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a palladium-catalyzed method for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from amides and ketones has been reported, utilizing a copper co-catalyst. thieme-connect.com
Copper catalysts have also been employed in the synthesis of oxazoles. For example, copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. organic-chemistry.org Copper(II) triflate has been used to catalyze the reaction of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. tandfonline.com
Gold-catalyzed reactions represent another frontier in oxazole synthesis. Gold catalysts can promote the cyclization of propargylamides under mild conditions. researchgate.net A one-pot, gold-catalyzed reaction of amides, alkynes, and aldehydes has been developed to produce highly substituted oxazoles. rsc.org
Ruthenium and silver have also been utilized. A ruthenium(II) porphyrin–copper chloride catalyzed cyclization of benzene (B151609) carboxylic acids and phenylacetylenes yields 2,5-disubstituted oxazoles. acs.org Silver(I) has been shown to catalyze the slideshare.netslideshare.net rearrangement of N-sulfonyl propargylamides to afford functionalized oxazoles. acs.org
Table 4: Examples of Metal-Catalyzed Oxazole Syntheses
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium/Copper | Amides and Ketones | 2,4,5-Trisubstituted Oxazoles | thieme-connect.com |
| Palladium | N-Propargylamides and Aryl Iodides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |
| Copper(II) | Enamides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |
| Gold(I) | Amides, Alkynes, Aldehydes | Highly Substituted Oxazoles | rsc.org |
| Ruthenium(II)/Copper | Carboxylic Acids and Phenylacetylenes | 2,5-Disubstituted Oxazoles | acs.org |
Palladium-Catalyzed C(sp³)-H Bond Activation
Palladium catalysis stands as a powerful tool for C-H activation, though its application in activating non-reactive C(sp³)-H bonds for oxazole synthesis is a more nascent and challenging field compared to C(sp²)–H activation. A described palladium-catalyzed intermolecular cross-coupling of unreactive C(sp³)–H bonds with azole C(sp²)−H bonds utilizes bromide as a traceless directing group. acs.org While this method demonstrates the feasibility of coupling C(sp³)-hybridized carbons to a pre-existing azole ring, direct synthesis of the oxazole core via C(sp³)-H activation is less common. acs.org Research has more frequently focused on the palladium-catalyzed C-H activation of arenes (sp² carbons) to assemble oxazole skeletons or the functionalization of pre-formed oxazoles. organic-chemistry.orgbeilstein-journals.orgmdpi.com For example, a Pd-catalyzed C4-olefination of oxazoles via C–H bond activation has been developed, though this modifies an existing oxazole rather than forming the ring itself. beilstein-journals.org The development of a direct synthesis of 2,5-dialkyloxazoles from simple aliphatic precursors via Pd-catalyzed C(sp³)-H activation remains a significant synthetic challenge.
Copper-Catalyzed Processes
Copper-catalyzed reactions are among the most versatile and widely employed methods for synthesizing polysubstituted oxazoles. These processes often proceed under mild conditions and demonstrate broad substrate scope. A prominent strategy is the copper-catalyzed tandem oxidative cyclization. ijpsonline.com One such method involves the reaction of 1,3-dicarbonyl compounds with benzylamine (B48309) derivatives, using copper acetate (B1210297) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. ijpsonline.com This approach provides an attractive and efficient route to polysubstituted oxazoles. ijpsonline.com
Another significant copper-catalyzed route is the oxidative cyclization of enamides. irjmets.com This reaction can be performed at room temperature using catalytic amounts of copper(II) bromide (CuBr₂) with potassium persulfate (K₂S₂O₈) as the co-oxidant, leading to 2,5-disubstituted oxazoles with aryl, vinyl, and alkyl substituents in moderate to high yields. irjmets.com The mechanism is proposed to involve a single-electron oxidation of the enamide by the copper(II) catalyst to trigger the cyclization. irjmets.com
Furthermore, copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides, yielding 2,4-disubstituted oxazoles. google.com A novel cascade reaction catalyzed by copper also allows for the synthesis of 2,5-disubstituted oxazoles from readily available alkenes and azides under an air atmosphere. rsc.org
Table 1: Examples of Copper-Catalyzed Oxazole Synthesis
| Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| 1,3-dicarbonyls, Benzylamines | Cu(OAc)₂, TBHP, I₂ | Tandem oxidative cyclization under mild conditions. | ijpsonline.com |
| Enamides | CuBr₂ (cat.), K₂S₂O₈ | Vinylic C-H bond functionalization at room temperature. Yields 2,5-disubstituted oxazoles. | irjmets.com |
| α-diazoketones, Amides | Cu(OTf)₂ | Coupling reaction providing 2,4-disubstituted oxazoles. | google.com |
| Alkenes, Azides | Copper catalyst, Air (oxidant) | Cascade reaction sequence involving 1,3-dipolar cycloaddition and oxidative cyclization. | rsc.org |
Multicomponent Reaction Sequences for Oxazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. sciforum.net The Ugi reaction, a well-known isocyanide-based MCR, has been adapted for oxazole synthesis. sciforum.net A tandem Ugi/Robinson–Gabriel sequence can produce 2,4,5-trisubstituted oxazoles. sciforum.net In this approach, an amine, a carboxylic acid, an arylglyoxal, and an isonitrile undergo an Ugi reaction, and the resulting intermediate is then subjected to an acid-catalyzed cyclodehydration to furnish the oxazole ring. sciforum.net
Another MCR strategy involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to yield 5-methoxyoxazoles. researchgate.net The use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, has also enabled a three-component synthesis of oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate in water. researchgate.net This method is notable for its operational simplicity and the reusability of the catalyst. researchgate.net
Cycloisomerization Strategies for Polysubstituted Oxazoles
The cycloisomerization of N-propargylamides is a powerful and direct method for forming the oxazole ring. rsc.org This transformation involves the intramolecular addition of the amide oxygen to the alkyne, typically promoted by a catalyst. While various transition metals can be used, gold and platinum catalysts are particularly effective. rsc.org For instance, a sequence involving a Sonogashira coupling followed by an acid-catalyzed cycloisomerization has been used to produce highly fluorescent oxazoles. rsc.org
A practical and mild variation employs silica (B1680970) gel to mediate the cycloisomerization of propargyl amides, avoiding the need for harsh reagents and allowing for significant functional group compatibility. rsc.org This method has been successfully applied to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. rsc.org Palladium catalysts have also been employed in tandem cycloisomerization-allylation reactions of N-propargylamides with allyl carbonates to generate oxazoles with unsaturated side chains. rsc.org More recently, a zinc(II) triflate [Zn(OTf)₂]-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been developed, demonstrating high atom economy and the potential for gram-scale synthesis. mdpi.com
Oxidative Cyclization Pathways
Oxidative cyclization represents a broad category of reactions for oxazole synthesis, often utilizing an external oxidant to facilitate ring formation and aromatization. These methods can be either metal-catalyzed or metal-free. Iodine-mediated reactions are a prominent example of metal-free oxidative cyclization. rsc.orgrsc.org A practical synthesis of 2,5-disubstituted oxazoles uses molecular iodine as a catalyst and TBHP as the oxidant, reacting aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride. rsc.org This method is valued for its excellent functional group compatibility and avoidance of transition metal residues. rsc.org
Hypervalent iodine reagents can also mediate the oxidative cycloisomerization of N-propargyl amides to form oxazoles. asianpubs.org In some copper-catalyzed processes, the metal acts as the catalyst while an external oxidant drives the reaction, blurring the lines between categories. For example, the copper-catalyzed tandem oxidative cyclization of benzylamine and ethyl acetoacetate (B1235776) uses TBHP as the oxidant and iodine as an additive. ijpsonline.com A sustainable alternative involves electrochemical synthesis, where polysubstituted oxazoles are formed from ketones and acetonitrile (B52724) via an oxidative cyclization without the need for a chemical oxidant. organic-chemistry.org
Green Chemistry Principles in Oxazole Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly influencing the design of synthetic routes to oxazoles. ijpsonline.comijpsonline.com Key green approaches include the use of alternative energy sources like microwave irradiation and ultrasound, the use of environmentally benign solvents, and the development of reusable catalysts. ijpsonline.comijpsonline.com
Microwave-assisted synthesis has been shown to significantly accelerate oxazole formation, leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. asianpubs.orgijpsonline.comnih.gov For example, the van Leusen oxazole synthesis, reacting aldehydes with tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave irradiation. ijpsonline.com Similarly, ultrasound has been employed to promote the synthesis of oxazole derivatives, often resulting in high yields in very short reaction times under mild conditions. sciforum.netijpsonline.comrsc.org The use of deep eutectic solvents, which are biodegradable and have low toxicity, in combination with ultrasound has been reported as a green medium for oxazole synthesis. researchgate.net
The development of heterogeneous and recyclable catalysts, such as the CuFe₂O₄ nanoparticles used in a three-component synthesis in water, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.net Metal-free syntheses, such as iodine-catalyzed oxidative cyclizations, also represent a greener alternative by avoiding potentially toxic and costly transition metals. researchgate.net
Table 2: Green Synthetic Approaches to Oxazoles
| Green Method | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reaction mixtures. | Reduced reaction times, increased yields, cleaner reactions. | ijpsonline.com, nih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Shorter reaction times, mild conditions, high yields. | ijpsonline.com, rsc.org |
| Use of Green Solvents | Employing water or deep eutectic solvents instead of volatile organic compounds. | Reduced environmental impact, improved safety. | researchgate.net |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst reusability, simplified purification, reduced waste. | researchgate.net |
| Metal-Free Reactions | Utilizing reagents like iodine or electrochemical methods to avoid transition metals. | Lower cost, reduced toxicity, simplified product purification. | researchgate.net |
Scalability and Optimization of this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and economically viable processes. While specific scalability studies for this compound are not extensively documented, research into the gram-scale synthesis of related oxazoles provides valuable insights. beilstein-journals.orgmdpi.comnih.gov
A key factor in scalability is the choice of synthetic route. One-pot multicomponent reactions and tandem/cascade reactions are inherently more efficient for large-scale work as they reduce the number of unit operations, isolations, and purifications. A microwave-assisted van Leusen synthesis was successfully scaled to the gram level, demonstrating the potential of this technology for larger production. nih.gov Similarly, the reaction of α-azidochalcones with potassium thiocyanate (B1210189) to produce trisubstituted oxazoles was shown to be effective on a multigram scale. beilstein-journals.org
Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for scalability, safety, and process control. The synthesis of oxazoles has been achieved using microreactor technology, for example, in the oxidation of oxazolines to oxazoles using molecular oxygen. acs.org This approach allows for precise control over reaction parameters like temperature and pressure and can be scaled by operating the reactor for longer periods or by using larger reactors. acs.org
Optimization of reaction conditions, such as catalyst loading, temperature, solvent, and reaction time, is critical for any scalable process. acs.org For instance, a method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids was optimized by screening bases and solvents to achieve a 96% yield in just 30 minutes. acs.org This optimized protocol was then applied to a gram-scale synthesis of a precursor to the FDA-approved prodrug 5-aminolevulinic acid, highlighting its practical utility. acs.org
Reactivity and Mechanistic Studies of the 2,5 Diethyloxazole System
Electrophilic Substitution Reactions of the Oxazole (B20620) Nucleus
Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. pharmaguideline.comslideshare.net However, the presence of electron-donating substituents can facilitate these reactions. slideshare.netthepharmajournal.com
Regioselectivity and Positional Reactivity (e.g., C-5 Preference)
In general, for oxazoles, electrophilic substitution preferentially occurs at the C-5 position. slideshare.netscribd.comderpharmachemica.com This preference is attributed to the relative electron densities at the different carbon atoms of the ring. The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is generally considered to be C-5 > C-4 > C-2. pharmaguideline.comscribd.com For 2,5-diethyloxazole, the presence of an ethyl group at the C-5 position further influences this regioselectivity. While the C-5 position is already activated, the ethyl group, being an electron-donating group, enhances the electron density at this position, reinforcing the preference for electrophilic attack there. However, since the C-5 position is already substituted in this compound, electrophilic attack would likely occur at the next most reactive position, C-4, assuming no substituent migration or other rearrangements occur.
Table 1: Regioselectivity of Electrophilic Substitution on the Oxazole Ring
| Position | General Reactivity Order | Influence of Substituents in this compound |
| C-2 | Least Reactive pharmaguideline.com | Deactivated by the nitrogen atom and an ethyl group. |
| C-4 | Moderately Reactive pharmaguideline.comscribd.com | Likely site for electrophilic attack in this compound. |
| C-5 | Most Reactive slideshare.netscribd.comderpharmachemica.com | Already substituted with an electron-donating ethyl group, enhancing its inherent reactivity. |
Nucleophilic Reactivity and Ring Transformations
Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comslideshare.netthepharmajournal.com More frequently, nucleophilic attack leads to the cleavage of the heterocyclic ring. pharmaguideline.comslideshare.net
Pathways of Nucleophilic Attack and Ring Cleavage
The most electron-deficient carbon atom in the oxazole ring, and therefore the most susceptible to nucleophilic attack, is the C-2 position. pharmaguideline.com This is due to its proximity to both the electronegative oxygen and nitrogen atoms. In the case of this compound, the C-2 position is substituted with an ethyl group. While this substituent does not prevent nucleophilic attack, the primary outcome of such an attack is often ring scission rather than direct substitution. pharmaguideline.comslideshare.net The attack of a nucleophile at C-2 can lead to the cleavage of the O1-C2 or N3-C2 bond, resulting in the formation of open-chain intermediates. wikipedia.org
Intramolecular Cyclization Following Ring Opening
A significant aspect of oxazole chemistry is the potential for the open-chain intermediates, formed from nucleophilic ring cleavage, to undergo subsequent intramolecular cyclization to form new heterocyclic systems. slideshare.net For instance, the reaction of a 2,5-disubstituted oxazole with ammonia (B1221849) can lead to the formation of an imidazole (B134444) derivative. This transformation proceeds through the initial nucleophilic attack of ammonia on the C-2 position, leading to ring opening, followed by an intramolecular condensation to form the five-membered imidazole ring. pharmaguideline.comslideshare.net While specific studies on this compound were not found, this general reactivity pattern for substituted oxazoles is well-established.
Oxidation and Reduction Pathways of the Oxazole Ring
The oxazole ring exhibits distinct behaviors under oxidative and reductive conditions.
Oxidation: The oxazole ring is generally susceptible to cleavage by strong oxidizing agents. slideshare.netscribd.com However, substituted oxazoles can sometimes form N-oxides. pharmaguideline.com The products of oxidation are often open-chain compounds resulting from the breakdown of the heterocyclic ring. slideshare.net
Reduction: The oxazole ring is relatively stable towards many reducing agents. slideshare.netscribd.com However, reduction can lead to ring-opened products or the formation of oxazolines, the partially saturated analogues of oxazoles. tandfonline.com For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.comsemanticscholar.org
Susceptibility to Oxidative Degradation
The oxazole ring, including in substituted forms like this compound, is generally susceptible to oxidative cleavage. pharmaguideline.comsemanticscholar.org Strong oxidizing agents such as potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.comslideshare.net For instance, the oxidation of 2,4,5-triphenyloxazole with chromic acid yields benzoic acid, demonstrating the breakdown of the heterocyclic core. slideshare.net The point of initial attack is often the C4 position, leading to the cleavage of the C-C bond. semanticscholar.org
However, the oxazole ring's stability towards oxidation can be influenced by the reaction conditions and the nature of the oxidizing agent. For example, oxazoles are generally stable to hydrogen peroxide. pharmaguideline.comslideshare.net In some cases, oxidation can occur at a substituent without affecting the ring itself. For instance, 4-(2-oxazolyl)pyridine can be oxidized to its pyridine (B92270) N-oxide derivative using hydrogen peroxide, leaving the oxazole ring intact. slideshare.net
Recent studies have also revealed novel oxidative pathways. For example, cytosolic aldehyde oxidase has been shown to catalyze the ring oxidation of C2-unsubstituted oxazoles to the corresponding 2-oxazolones. psu.edu This enzymatic oxidation was observed for various 4- or 5-substituted oxazoles. psu.edu
The following table summarizes the behavior of the oxazole ring in the presence of various oxidizing agents:
| Oxidizing Agent | Outcome on Oxazole Ring |
| Potassium permanganate | Ring cleavage pharmaguideline.com |
| Chromic acid | Ring cleavage pharmaguideline.comslideshare.net |
| Ozone | Ring cleavage pharmaguideline.com |
| Hydrogen peroxide | Generally stable pharmaguideline.comslideshare.net |
| Aldehyde oxidase | Oxidation to 2-oxazolone psu.edu |
Stability under Reductive Conditions
In contrast to their susceptibility to oxidation, oxazoles generally exhibit greater stability under reductive conditions. slideshare.net They are often stable in the presence of various reducing agents. slideshare.net However, strong reduction, such as with sodium in ethanol (B145695), can lead to the formation of oxazolidines. slideshare.net The use of activated Raney nickel can result in the desulfurization of thiazole (B1198619) rings, a related heterocycle, followed by decomposition, suggesting that aggressive reductive conditions can also lead to the breakdown of the oxazole structure. scribd.com
Cycloaddition Reactions Involving the Oxazole Moiety
Diels-Alder Reactions of Oxazoles
The oxazole ring can function as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups at the 2- and 5-positions. pharmaguideline.com This reactivity is attributed to the furan-like oxygen atom at the 1-position, which imparts diene character to the ring system. pharmaguideline.com The cycloaddition of oxazoles with various dienophiles, such as alkenes and alkynes, provides a valuable synthetic route to pyridine and furan (B31954) derivatives. pharmaguideline.comwikipedia.org The initial [4+2] cycloaddition adduct can undergo further transformations to yield the final aromatic products. wikipedia.org For example, the reaction of an oxazole with an alkyne can lead to a bicyclic intermediate that, upon loss of a leaving group, aromatizes to a pyridine. wikipedia.org This strategy has been famously employed in the synthesis of pyridoxine (B80251) (Vitamin B6). wikipedia.org
Applications in Click Chemistry for Functionalization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for molecular synthesis and functionalization. thermofisher.comwiley-vch.de The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage. thermofisher.comlumiprobe.combroadpharm.com
The oxazole scaffold can be readily functionalized using click chemistry by introducing either an azide (B81097) or an alkyne group onto the ring system. chemrxiv.orgbeilstein-journals.org For instance, 2-(azidomethyl)-4,5-diaryloxazoles have been used in click reactions with alkynes to synthesize 1,4-disubstituted triazoles, which have applications as peptidomimetics. beilstein-journals.org This approach allows for the efficient incorporation of the oxazole moiety into larger, more complex molecules. chemrxiv.orgchemrxiv.org The development of efficient protocols for these reactions is an active area of research, with a focus on creating mild conditions that preserve the integrity of the potentially sensitive oxazole ring. chemrxiv.orgchemrxiv.org
Direct C-H Functionalization of the Oxazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings, including the oxazole core. researchgate.netmdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. pkusz.edu.cn
For the oxazole ring, C-H activation can be achieved at different positions depending on the reaction conditions and the directing groups employed. researchgate.netnih.gov The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com Deprotonation at the C2 position is relatively facile, allowing for subsequent reactions with electrophiles. pharmaguideline.comwikipedia.org
Palladium-catalyzed direct arylations of oxazoles have been developed, allowing for the formation of C-C bonds at either the C2 or C5 positions with high regioselectivity. researchgate.net For example, using a palladium acetate (B1210297) catalyst with potassium acetate as the base tends to favor C5-arylation. researchgate.net Other transition metals, such as rhodium, have also been used to catalyze C-H functionalization reactions of oxazoles. pkusz.edu.cn
Furthermore, metal-free direct carboxylation of oxazoles using carbon dioxide as the C1 source has been achieved, highlighting the versatility of C-H functionalization strategies. organic-chemistry.org This method typically requires a strong base to deprotonate the most acidic C-H bond. organic-chemistry.org
Stability and Tolerance of the Oxazole Ring to Reaction Conditions
The stability of the oxazole ring is a critical consideration in its synthetic applications. While generally stable, the ring can be sensitive to certain conditions, particularly strong acids and some oxidizing agents. pharmaguideline.comchemrxiv.org However, the oxazole core demonstrates considerable tolerance to a wide range of reaction conditions, especially those employed in modern synthetic methodologies. chemrxiv.orgchemrxiv.orgacs.org
For instance, the oxazole ring is compatible with the conditions of various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the synthesis of highly substituted oxazoles. tandfonline.com It also tolerates the conditions required for click chemistry, enabling its incorporation into complex molecular architectures. chemrxiv.orgchemrxiv.org
The development of mild and tolerant synthetic methods has been crucial for expanding the utility of oxazoles in areas like drug discovery. chemrxiv.orgchemrxiv.org Researchers have focused on optimizing reaction protocols to minimize potential side reactions and degradation of the oxazole ring. chemrxiv.org This includes the use of specific catalysts and reaction media that are compatible with the electronic nature of the oxazole system. acs.orgmdpi.com The ability to perform multi-step syntheses, including the late-stage functionalization of bioactive compounds containing an oxazole core, underscores the ring's robustness under a variety of chemical transformations. acs.org
Advanced Spectroscopic Characterization of 2,5 Diethyloxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
In the ¹H NMR spectrum of 2,5-diethyloxazole, two distinct sets of signals are anticipated, corresponding to the two ethyl groups attached to the oxazole (B20620) ring. The protons of the methylene (B1212753) group (CH₂) adjacent to the ring are expected to be deshielded due to the electron-withdrawing nature of the heterocyclic system, appearing further downfield. In contrast, the protons of the terminal methyl group (CH₃) will likely appear more upfield.
The methylene protons are expected to appear as a quartet due to spin-spin coupling with the three neighboring methyl protons. The methyl protons, in turn, are predicted to be a triplet, resulting from coupling with the two adjacent methylene protons. A typical coupling constant (J-value) for ethyl groups is around 7.5 Hz.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₂ (at C2) | ~2.8 - 3.0 | Quartet | ~7.5 |
| CH₃ (at C2) | ~1.3 - 1.5 | Triplet | ~7.5 |
| CH₂ (at C5) | ~2.6 - 2.8 | Quartet | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbon atoms of the oxazole ring (C2, C4, and C5) are expected to resonate in the downfield region, characteristic of aromatic and heterocyclic compounds. The carbons of the ethyl substituents will appear in the upfield region. The C2 carbon is anticipated to be the most deshielded among the ring carbons due to its position between two heteroatoms (nitrogen and oxygen).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~160 - 165 |
| C4 | ~120 - 125 |
| C5 | ~148 - 153 |
| CH₂ | ~20 - 25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is a highly effective method for identifying the functional groups present in a compound.
Vibrational Band Assignment and Structural Elucidation
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The stretching vibrations of the C=N and C=C bonds within the oxazole ring are predicted to appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching vibration of the oxazole ring is anticipated to produce a strong band in the 1050-1150 cm⁻¹ range.
The aliphatic C-H stretching vibrations of the ethyl groups are expected to be observed just below 3000 cm⁻¹. Additionally, C-H bending vibrations for the methylene and methyl groups would likely be present in the fingerprint region, around 1375 cm⁻¹ and 1460 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (sp³ hybridized) | ~2850 - 2970 | Medium to Strong |
| C=N stretching (oxazole ring) | ~1600 - 1650 | Medium |
| C=C stretching (oxazole ring) | ~1500 - 1550 | Medium |
| C-H bending (CH₂ and CH₃) | ~1375 - 1460 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring in this compound contains a conjugated system of π-electrons, which is expected to give rise to absorption in the UV region. The primary electronic transition anticipated is a π → π* transition. For simple alkyl-substituted oxazoles, the maximum absorption wavelength (λmax) is typically observed in the range of 210-230 nm. The presence of the two ethyl groups is not expected to significantly shift the λmax compared to the parent oxazole ring.
Electronic Absorption Characteristics and Chromophore Analysis
The electronic absorption characteristics of oxazole derivatives are influenced by the nature of the substituents on the oxazole ring. The oxazole scaffold itself can act as either an electron-donating or electron-withdrawing group, depending on the attached moieties. This versatility allows for the fine-tuning of the electronic properties of these compounds. nih.gov
Studies on various oxazole derivatives have shown that their maximum absorption wavelengths typically fall within the UV or visible region, ranging from 320 to 432 nm. researchgate.net The position of these absorption bands is sensitive to the solvent polarity, a phenomenon known as solvatochromism. In many oxazole derivatives, an increase in solvent polarity leads to a shift in the emission spectrum to a longer wavelength, often accompanied by a decrease in emission intensity. nih.gov This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state.
The chromophore in this compound is the oxazole ring itself, an aromatic five-membered heterocycle containing nitrogen and oxygen atoms. semanticscholar.orgnih.gov The electronic transitions responsible for UV-Vis absorption are typically π-π* transitions within this aromatic system. The ethyl substituents at the 2 and 5 positions can have a modest effect on the absorption maxima compared to more strongly electron-donating or withdrawing groups.
Table 1: Electronic Absorption Data for Related Oxazole Derivatives
| Compound | Solvent | Absorption Max (λmax, nm) |
| 2,5-Diaryloxazole derivatives | Dichloromethane | 320-432 researchgate.net |
| 2-Styryloxazole derivative | Dichloromethane | ~400 researchgate.net |
| 2-Alkynyloxazole derivative | Dichloromethane | ~410 researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.
For oxazole derivatives, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). nih.govresearchgate.net EI-MS typically leads to extensive fragmentation, providing detailed structural information. nist.govresearchgate.net
The fragmentation of the oxazole ring is a key process in the mass spectrum of this compound. The fragmentation pathways of substituted oxazoles often involve characteristic losses of small neutral molecules. Common fragmentation patterns for heterocyclic rings can include the loss of CO, HCN, or cleavage of the bonds adjacent to the heteroatoms. researchgate.netnih.gov
For this compound (molecular weight: 125.17 g/mol ), the fragmentation pathway under EI conditions would likely involve the following steps:
Molecular Ion Formation: The initial step is the formation of the molecular ion [M]+• at m/z 125.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxazole ring (alpha-cleavage) can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 110.
Ring Cleavage: The oxazole ring can undergo cleavage. For instance, the loss of a CO molecule is a common fragmentation pathway for many cyclic compounds containing a carbonyl or ether linkage, which could lead to a fragment at m/z 97. researchgate.net Subsequent loss of HCN could then lead to a fragment at m/z 70.
Loss of Ethyl Group: Cleavage of the bond between the ethyl group and the oxazole ring could result in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 96.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 125 | [C₇H₁₁NO]+• (Molecular Ion) |
| 110 | [M - CH₃]+ |
| 97 | [M - CO]+• |
| 96 | [M - C₂H₅]+ |
| 70 | [M - CO - HCN]+• |
This table is interactive and can be sorted by clicking on the column headers.
Other Spectroscopic Techniques for Structural Analysis
Many oxazole derivatives exhibit fluorescence, making fluorescence spectroscopy a valuable tool for their characterization. nih.govglobalresearchonline.net The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For instance, 2,5-diphenyloxazole (B146863) (PPO) is a well-known scintillator that exhibits strong fluorescence. nih.gov The emission spectra of oxazole derivatives can be influenced by solvent polarity, with more polar solvents often causing a red-shift (shift to longer wavelengths) in the emission maximum. researchgate.net This solvatochromic effect can provide insights into the electronic nature of the excited state. nih.gov Time-resolved fluorescence measurements can also be used to study the dynamics of the excited state. nih.gov
Computational Chemistry and Theoretical Studies of 2,5 Diethyloxazole
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of molecular properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2,5-diethyloxazole.
A geometry optimization for this compound, likely performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict the most stable three-dimensional arrangement of its atoms. irjweb.comarxiv.org The optimization would confirm the planarity of the central oxazole (B20620) ring, a key feature of its aromatic character. The ethyl groups at the C2 and C5 positions would be expected to adopt staggered conformations to minimize steric hindrance. DFT calculations would provide precise bond lengths and angles. For instance, the bond lengths within the oxazole ring are expected to be intermediate between typical single and double bonds, reflecting electron delocalization. mdpi.com
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C2-O1 Bond Length | ~1.36 Å | Bond between carbon at position 2 and oxygen. |
| C5-O1 Bond Length | ~1.37 Å | Bond between carbon at position 5 and oxygen. |
| C2-N3 Bond Length | ~1.30 Å | Bond between carbon at position 2 and nitrogen. |
| N3-C4 Bond Length | ~1.40 Å | Bond between nitrogen at position 3 and carbon at position 4. |
| C4-C5 Bond Length | ~1.36 Å | Bond between carbon at position 4 and carbon at position 5. |
| C2-C(ethyl) Bond Length | ~1.51 Å | Bond between the ring and the ethyl substituent at C2. |
| C5-C(ethyl) Bond Length | ~1.51 Å | Bond between the ring and the ethyl substituent at C5. |
| C5-O1-C2 Bond Angle | ~105° | Angle within the oxazole ring. |
Note: These values are illustrative and based on typical DFT results for similar substituted oxazoles. Actual values would require a specific calculation for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can be used to interpret experimental data.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.netglobalresearchonline.net For this compound, calculations would predict the ¹H and ¹³C NMR spectra. The protons on the ethyl groups would show characteristic shifts and splitting patterns (a quartet and a triplet). The C4 proton on the oxazole ring would appear as a singlet in the aromatic region. The ¹³C NMR predictions would show distinct signals for the oxazole ring carbons (C2, C4, and C5) and the carbons of the two ethyl groups. researchgate.net
IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed from the vibrational frequencies calculated using DFT. researchgate.netnih.gov For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to C-H stretching from the ethyl groups and the C4-H bond, C=N and C=C stretching vibrations within the oxazole ring, and C-O-C stretching frequencies. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculations for this compound would likely predict electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems. globalresearchonline.net The presence of alkyl substituents is expected to cause a slight bathochromic (red) shift compared to the parent oxazole.
Molecular Orbital (MO) Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. irjweb.com For this compound, this analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net In this compound, the π-system of the oxazole ring would be the primary contributor to the frontier orbitals. The electron-donating nature of the ethyl groups at the C2 and C5 positions would be expected to raise the energy of the HOMO and slightly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted oxazole, suggesting increased reactivity. researchgate.net
Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. irjweb.com For this compound, the MEP map would show a region of negative potential (electron-rich) around the nitrogen atom, indicating its basicity and propensity to act as a nucleophilic site. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -6.5 eV | Electron-donating capability, involved in electrophilic reactions. |
| LUMO | ~ -0.5 eV | Electron-accepting capability, involved in nucleophilic reactions. |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability. |
Note: These are estimated values. Precise energies require specific DFT calculations.
Theoretical Studies on Reactivity and Reaction Pathways
Computational studies can elucidate the mechanisms and predict the outcomes of chemical reactions. For this compound, theoretical investigations could explore several reaction types:
Electrophilic Substitution: The oxazole ring is generally electron-rich and undergoes electrophilic substitution. nih.gov Theoretical calculations would likely confirm that the C4 position is the most favorable site for electrophilic attack, due to the directing effects of the ring heteroatoms. The ethyl groups, being weakly electron-donating, would further activate the ring towards this type of reaction.
Nucleophilic Attack: While less common, nucleophilic attack can occur, particularly if a good leaving group is present. Calculations could model the reaction pathways for nucleophilic substitution, which typically occurs at the C2 position.
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions. thieme-connect.de Theoretical studies could model the cycloaddition of this compound with various dienophiles, predicting the activation energies and the stereochemistry of the products.
Deprotonation: The acidity of the ring protons can be assessed computationally. The proton at the C4 position is expected to be the most acidic after the C2 position (which is substituted in this case), and theoretical calculations can predict the pKa values and the stability of the resulting carbanion. nih.gov
Aromaticity and Electronic Resonance in the Oxazole System
Oxazole is classified as an aromatic heterocycle, containing a delocalized 6π-electron system. researchgate.net However, the presence of the highly electronegative oxygen atom results in incomplete delocalization, making it less aromatic than benzene (B151609) or even its sulfur analog, thiazole (B1198619). irjweb.comresearchgate.net
The aromaticity of this compound can be quantified using several computational methods:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. unirioja.es A negative NICS value is indicative of aromaticity. researchgate.net The calculated NICS value for the oxazole ring in this compound would be negative, confirming its aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares the bond lengths in the ring to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Electronic Indices: Other indices based on electron delocalization, such as the multicenter index (MCI), can also be used to quantify aromaticity. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Oxazole |
Applications of 2,5 Diethyloxazole and Oxazole Derivatives in Pure Chemistry and Materials Science
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
In the field of organic synthesis, which focuses on the construction of organic compounds, oxazole (B20620) derivatives are prized as versatile building blocks. irjmets.comwikipedia.org Their structure allows for diverse chemical modifications, making them ideal starting points or intermediates for creating more complex molecules. tandfonline.comijpsonline.com The oxazole moiety can be found in numerous natural products and serves as a privileged scaffold in medicinal chemistry. tandfonline.comsrdorganics.com Classic synthetic strategies like the Robinson-Gabriel, Fischer, and Van Leusen syntheses provide reliable pathways to the oxazole core, which can then be elaborated upon. irjmets.com
These heterocyclic compounds are among the most varied families of molecular fragments used by chemists for synthetic purposes. srdorganics.com Their utility stems from the ability to participate in various reactions to build molecular frameworks and introduce specific functional groups. msu.edu
Heterocyclic compounds are fundamental in chemistry, forming the core of structures like DNA and RNA. ossila.com Oxazole derivatives are particularly important as building blocks for constructing larger, more complex heterocyclic scaffolds. irjmets.commicrocombichem.de These scaffolds are crucial in the development of new pharmaceuticals and agrochemicals. srdorganics.comossila.commicrocombichem.de
The synthesis of these complex structures often involves a convergent approach, where key intermediates, including oxazole-containing fragments, are prepared separately and then combined. wikipedia.org Chemists utilize the reactivity of the oxazole ring to forge new bonds and assemble intricate molecular frameworks. For instance, oxazole-based ligands have been used to construct mononuclear and multinuclear metal complexes, where the heterocyclic ring's electronic properties influence the final complex's characteristics. mdpi.com The development of efficient synthetic routes to these scaffolds is a continuous goal, often driving the innovation of new chemical methodologies. nih.gov
The versatility of the oxazole ring allows for its incorporation into a wide range of molecular architectures, extending beyond simple heterocyclic systems. tandfonline.commdpi.com These architectures are designed for specific functions, leveraging the unique structural and electronic contributions of the oxazole unit.
One area of application is in supramolecular chemistry, where oxazole-containing ligands are used to build metallo-supramolecular structures. mdpi.com For example, symmetrical 3,3'-bi-1,2,4-oxadiazole ligands have been synthesized for this purpose. mdpi.com In a different context, organic molecular architectures have been constructed on catalyst surfaces to create specific local environments. xmu.edu.cnrsc.org While not specifically mentioning oxazoles, this principle of using organic molecules to engineer active sites demonstrates how heterocycles can be integrated into advanced material designs. The ability of the oxazole structure to engage in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, makes it a valuable component for designing these complex molecular arrangements. tandfonline.comijpsonline.com
Applications in Materials Science and Engineering
The unique properties of oxazole derivatives have led to their increasing use in materials science and engineering. irjmets.com Their inherent thermal stability, chemical resistance, and distinct electronic and photophysical characteristics make them suitable for a variety of high-performance applications. irjmets.comontosight.ai
Oxazole-based polymers have emerged as a significant class of materials with potential uses in advanced technologies. irjmets.com The incorporation of the oxazole ring into a polymer backbone can impart high thermal stability and chemical resistance, making these materials suitable for high-performance coatings and adhesives. ontosight.ai
A notable subclass is the poly(2-oxazoline)s (PAOx), which are recognized for their stability, biocompatibility, and low dispersity. sigmaaldrich.com These features make PAOx an attractive alternative to poly(ethylene glycol) (PEG) in biomedical applications. sigmaaldrich.com They are used in drug delivery systems, tissue engineering, and as biocompatible materials. sigmaaldrich.comontosight.aimdpi.com The properties of PAOx can be finely tuned by altering the side chains, allowing for the creation of "smart" materials that respond to stimuli like temperature. sigmaaldrich.com
| Polymer Type | Monomer Example | Key Properties & Applications |
| Poly(2-oxazoline)s (PAOx) | 2-ethyl-4,5-dihydro-oxazole | Biocompatible, tunable, stable; used in drug delivery and tissue engineering. sigmaaldrich.comontosight.ai |
| Oxazole-Styrene Copolymers | 4,5-dihydro-2-(1-methylethenyl)-oxazole | High thermal stability, chemical resistance; used for coatings and adhesives. ontosight.ai |
| Poly(2-isopropenyl-2-oxazoline) (PIPOx) | 2-isopropenyl-2-oxazoline | Reactive pendant groups; platform for drug conjugates, hydrogels, and antimicrobial materials. mdpi.com |
| Table 2: Examples of Oxazole-Containing Polymers and Their Applications. |
Oxazole derivatives are a cornerstone in the development of fluorescent and luminescent materials. irjmets.com Their rigid, conjugated structure is conducive to strong light emission, and their photophysical properties can be systematically modified by chemical substitution. researchgate.netresearchgate.net
These compounds are used as scintillators, organic light-emitting materials, and fluorescent probes for biological systems. periodikos.com.br For instance, 4,4′-bis(2-benzoxazolyl)stilbene (BBS) is a commercially used fluorescent brightener. mdpi.com However, its poor solubility has driven research into new derivatives with improved properties. mdpi.com Researchers have synthesized various 2,5-disubstituted oxazole dyes and studied their nonlinear optical properties, identifying their potential as two-photon absorption bioprobes. researchgate.net Benzoxazole and naphthoxazole derivatives, in particular, have shown promise as fluorescent DNA probes, exhibiting enhanced fluorescence upon binding to their target. periodikos.com.br
| Oxazole Derivative Class | Emission Wavelength Range | Key Features & Potential Applications |
| Stilbene-based Benzoxazoles | 435 nm - 471 nm | Used as fluorescent brighteners; modifications aim to improve solubility. mdpi.com |
| Phenanthro-oxazoles/imidazoles | 400 nm - 550 nm | High quantum yields in non-polar solvents; potential for photo-switching. researchgate.net |
| 2,5-Disubstituted Oxazoles | N/A | Investigated for two-photon absorption; potential as photoluminescence bioprobes. researchgate.net |
| Benzoxazole/Naphthoxazole Probes | N/A | Enhanced fluorescence upon binding to DNA; used as biological probes. periodikos.com.br |
| Table 3: Photoluminescent Properties and Applications of Selected Oxazole-Based Dyes. |
The distinct electronic properties of the oxazole ring, arising from the conjugation and the presence of heteroatoms, make these compounds valuable in electronic and optoelectronic applications. irjmets.comirjweb.com Oxazole derivatives have been successfully integrated into materials for optoelectronic devices. ontosight.airesearchgate.net
Their utility is demonstrated in organic light-emitting diodes (OLEDs) and as electron transport materials. researchgate.net The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical design is critical for these applications. irjweb.com The inherent stability and efficient charge-transporting capabilities of certain oxazole-based materials make them prime candidates for developing next-generation electronic components. irjmets.comontosight.ai
Liquid Crystalline Systems Based on Oxazole Derivatives
Research into oxazole-containing liquid crystals has shown that these compounds can form various mesophases, including nematic and smectic phases. tandfonline.comuobaghdad.edu.iq The nematic phase is characterized by molecules that have no positional order but tend to align in the same direction, while the smectic phase exhibits a higher degree of order with molecules arranged in layers. uh.edu For instance, certain 1,4-disubstituted benzene (B151609) core structures containing an oxazole ring have been shown to display a smectic A (SmA) mesophase. uobaghdad.edu.iq In this phase, the molecules are organized in layers with their long axes oriented perpendicular to the layer planes. uh.edu
The stability and type of mesophase are highly dependent on the molecular structure. The introduction of lateral substituents to the oxazole core can significantly alter the phase behavior. For example, some oxazole derivatives with lateral bromo or chloro substituents exhibit enantiotropic liquid crystal phases, meaning the phase is stable upon both heating and cooling. researchgate.nettandfonline.com However, the addition of lateral methyl groups can render the behavior monotropic, where the liquid crystal phase is only observed upon cooling from the isotropic liquid state. researchgate.nettandfonline.com Several of these monotropic derivatives have the notable property of supercooling to room temperature while remaining in the nematic phase. researchgate.nettandfonline.com These findings demonstrate the potential to tune the material's properties, such as achieving low-temperature nematic phases, by modifying the chemical structure of the oxazole core. tandfonline.com
| Oxazole Derivative Type | Observed Mesophase(s) | Key Structural Features | Reference |
|---|---|---|---|
| 1,4-Disubstituted Benzene with Oxazole Ring | Smectic A (SmA) | Linear core structure. | uobaghdad.edu.iq |
| Oxazole with Lateral Halogen (Br, Cl) | Nematic (Enantiotropic) | Lateral substituents on the core. | researchgate.nettandfonline.com |
| Oxazole with Lateral Halogen and Methyl Groups | Nematic (Monotropic) | Multiple lateral substituents; supercools to room temperature. | researchgate.nettandfonline.com |
| 1,3,4-Oxadiazole Derivatives | Nematic, Smectic A | Bent molecular core; mesophase stability depends on ring position. | researchgate.net |
Corrosion Inhibition through Oxazole Compounds
Oxazole and its derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting metals like steel in acidic environments. koreascience.krkoreascience.kr Corrosion is the deterioration of a material due to chemical or electrochemical reactions with its environment. koreascience.kr Organic compounds, especially those containing heteroatoms and π-electrons, can act as effective inhibitors by adsorbing onto the metal surface and creating a protective barrier. openresearchlibrary.org The unique chemical structure of the oxazole ring, which contains both a nitrogen and an oxygen atom, provides active sites that facilitate strong adsorption onto metal surfaces, thereby mitigating corrosion. researchgate.netaspur.rs These compounds are noted for being effective at low concentrations and are considered more environmentally friendly alternatives to some traditional inhibitors. researchgate.netoup.com
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which oxazole compounds prevent corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. openresearchlibrary.orgresearchgate.net This adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, often described by weak van der Waals forces. researchgate.net In acidic solutions, the metal surface may be positively charged, and the inhibitor can exist as a protonated species, facilitating this electrostatic attraction.
Chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. jmaterenvironsci.com The nitrogen and oxygen heteroatoms in the oxazole ring possess lone pairs of electrons, and the aromatic nature of the ring provides π-electrons, both of which can be donated to the metal surface. aspur.rsoup.com This process creates a more stable and robust protective layer compared to physisorption. ijcsi.pro The adsorption process is often a combination of both physical and chemical interactions. researchgate.net
The effectiveness of adsorption is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. researchgate.net Studies have shown that the adsorption of many oxazole derivatives on steel surfaces follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal. ijcsi.protandfonline.com
| Inhibitor | Metal | Medium | Adsorption Isotherm | Key Findings | Reference |
|---|---|---|---|---|---|
| 5-(5-bromothiophen-2-yl)oxazole | Mild Steel | 1 M HCl | Langmuir | Adsorption involves electron donation from N, O, and S atoms to Fe d-orbitals, forming a stable protective film. | ijcsi.pro |
| Oxazole Derivatives (C1, C2, C3) | Mild Steel | 1 M HCl | Langmuir | Inhibitive effect occurs through adsorption on the metal surface; efficiency increases with concentration. | ijcsi.pro |
| 3-Methyl-5-Phenylisoxazole | Mild Steel | 2 M HCl | Langmuir | Low Kads values suggest weak interaction (physisorption); spontaneous adsorption process. | jmaterenvironsci.com |
| General Oxazole Derivatives | 316L Stainless Steel | Sulfamic Acid | Langmuir | Adsorption behavior is well-described by the Langmuir model. | tandfonline.com |
Electrochemical Principles of Corrosion Protection
Oxazole derivatives inhibit corrosion by altering the electrochemical reactions that occur at the metal-solution interface. koreascience.kr Electrochemical corrosion involves two simultaneous processes: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). openresearchlibrary.org Corrosion inhibitors can affect the rate of one or both of these reactions.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that oxazole compounds typically function as mixed-type inhibitors . ijcsi.proelectrochemsci.org This means they suppress both the anodic and cathodic reactions. koreascience.kr They achieve this by adsorbing onto the metal surface, which blocks the active sites where both oxidation and reduction would otherwise occur. ijcsi.pro Some derivatives may show a slight predominance in inhibiting either the cathodic or anodic reaction. ijcsi.pro
The formation of the adsorbed inhibitor layer on the metal surface increases the charge transfer resistance (Rct) , which impedes the flow of charge between the metal and the electrolyte, thus slowing down the corrosion rate. researchgate.nettandfonline.com Concurrently, the adsorption process typically leads to a decrease in the double-layer capacitance (Cdl) , as the inhibitor molecules displace water molecules at the surface, effectively thickening the electrical double layer. researchgate.nettandfonline.com These changes in electrochemical parameters provide quantitative evidence of the formation of a protective film. tandfonline.com
| Inhibitor | Metal | Medium | Inhibitor Type | Max Inhibition Efficiency (η%) | Electrochemical Findings | Reference |
|---|---|---|---|---|---|---|
| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1) | Mild Steel | 1 M HCl | Mixed (Cathodic Predominance) | Not specified | Increases Rct, decreases Cdl. | ijcsi.pro |
| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2) | Mild Steel | 1 M HCl | Cathodic | Not specified | Increases Rct, decreases Cdl. | ijcsi.pro |
| 5-(5-bromothiophen-2-yl)oxazole | Mild Steel | 1 M HCl | Mixed | 93.8% | Adsorption leads to a cohesive protective film, reducing the corrosion rate. | ijcsi.pro |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | 1 M HCl | Mixed | 93.5% | Forms a protective adsorption layer. | researchgate.net |
| General Oxazole Derivatives | 316L Stainless Steel | Sulfamic Acid | Mixed | 91% | Increases Rct and decreases Cdl. | tandfonline.com |
Development of Oxazole-Based Corrosion Inhibitors
The development of new corrosion inhibitors is driven by the need for higher efficiency, lower cost, and improved environmental compatibility. koreascience.kr Research in the field of oxazole-based inhibitors focuses on several key areas. A significant trend is the push towards "green" or environmentally friendly inhibitors that are biodegradable and have low toxicity. researchgate.netoup.com
Another critical area of development is the synthesis of novel oxazole-based compounds with enhanced performance. researchgate.net This often involves modifying the molecular structure to improve its adsorption characteristics. The structure-activity relationship is crucial; for example, introducing certain functional groups or extending the π-system of the molecule can increase its interaction with the metal surface and thus its inhibition efficiency. oup.com The presence of the oxazole ring, combined with other moieties like an aniline (B41778) group in 3-(1,3-oxazol-5-yl)aniline, can create a synergistic effect, enhancing the protective properties. oup.com
Future research directions include the development of biodegradable inhibitors derived from renewable resources and the creation of sustainable corrosion protection methods that minimize environmental impact. koreascience.kr The goal is to design inhibitors that are not only effective for industrial applications in sectors like oil and gas, chemical processing, and automotive but are also aligned with the principles of green chemistry. koreascience.krresearchgate.net
Future Research Directions and Unexplored Avenues in 2,5 Diethyloxazole Chemistry
Innovations in Green and Sustainable Synthesis of Oxazoles
The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methodologies. For oxazoles, this translates to a shift away from classical methods that often involve harsh reagents and generate significant waste, such as the Robinson-Gabriel and van Leusen reactions, towards more eco-friendly alternatives. nih.govijpsonline.com
Future research will likely focus on several key areas of sustainable synthesis:
Catalysis: The use of transition metal and photoredox catalysis has already shown promise in producing a range of substituted oxazoles. nih.gov Innovations may include the development of catalysts based on earth-abundant and non-toxic metals. For instance, calcium-catalyzed methods are emerging as a sustainable option for synthesizing 5-aminooxazoles, offering high yields and short reaction times. nih.gov Nanocatalysts, particularly those derived from biosynthetic approaches using plant extracts, are also gaining traction for their efficiency and reusability in synthesizing biologically active oxazoles. mdpi.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have demonstrated the ability to significantly reduce reaction times and energy consumption in the creation of oxazoles. jocpr.com Photochemical and electrochemical methods, which utilize light and electricity as clean energy sources, represent another promising frontier for driving oxazole (B20620) synthesis under mild conditions. jocpr.com
Benign Solvents and Reagents: The use of ionic liquids as recyclable solvents in reactions like the van Leusen synthesis has been shown to be effective. ijpsonline.comijpsonline.com Research into water-based synthetic routes, such as the β-cyclodextrin-mediated van Leusen reaction, further underscores the move towards environmentally friendly solvent systems. mdpi.com Additionally, metal-free synthesis strategies, such as those involving CO2/photoredox co-catalyzed tandem oxidative cyclization or the use of iodosobenzene, are being explored to avoid the use of transition-metal catalysts. organic-chemistry.orgrsc.org
Table 1: Emerging Green Synthesis Strategies for Oxazoles
| Strategy | Key Features | Examples | Citations |
|---|---|---|---|
| Biocatalysis | Enzyme-mediated reactions, high selectivity, mild conditions. | Enzyme-mediated cyclization for nitrogen-containing heterocycles. | jocpr.com |
| Nanocatalysis | Magnetically separable catalysts, enhanced surface area, reusability. | Fe3O4 nanoparticle-catalyzed synthesis of oxazole hybrids. | mdpi.com |
| Photoredox Catalysis | Visible-light driven, metal-free options, mild conditions. | CO2/photoredox-cocatalyzed oxidative cyclization. | organic-chemistry.org |
| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. | Microwave-assisted synthesis of quinolines and oxazoles. | jocpr.com |
| Ionic Liquids | Reusable solvents, high yields. | One-pot van Leusen synthesis in [bmim]Br. | ijpsonline.comijpsonline.com |
Advanced Functionalization Strategies for the Oxazole Core
The ability to selectively introduce functional groups onto the oxazole ring is crucial for tuning its chemical and physical properties. While classical methods exist, future research will gravitate towards more sophisticated and efficient functionalization techniques, particularly direct C–H bond activation. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and streamlined process. researchgate.netmdpi.com
Key areas for future exploration in oxazole functionalization include:
Direct C–H Arylation and Alkenylation: Palladium-catalyzed direct arylation has proven to be a powerful tool for functionalizing the oxazole core at various positions. organic-chemistry.orgorganic-chemistry.org Future work could focus on developing more versatile and regioselective catalytic systems, potentially using less expensive metals. researchgate.net The development of methods for the direct alkenylation of oxazoles, including microwave-assisted and nickel-catalyzed approaches, also presents a significant area for advancement. mdpi.com
C–H Alkylation: The direct introduction of alkyl groups into the oxazole ring, particularly at the C5-position, has been a challenge. Recent breakthroughs using palladium-catalyzed C–H activation with alkylboronic acids have opened new avenues. rsc.org Further research is needed to expand the scope of alkylating agents and to develop enantioselective versions of these reactions.
Late-Stage Functionalization: The ability to modify complex molecules containing an oxazole core in the final steps of a synthesis is highly desirable, especially in drug discovery. C–H functionalization strategies are particularly well-suited for this purpose. rsc.orgnih.gov Developing robust and predictable late-stage functionalization methods for oxazole-containing bioactive molecules will be a key research focus.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. rsc.org Applying flow chemistry to the functionalization of oxazoles, including photochemical and high-temperature reactions, could lead to the discovery of new reactivity patterns and the efficient synthesis of novel derivatives. rsc.orgacs.org
Development of Novel Materials via Oxazole Integration
The unique electronic and structural properties of the oxazole ring make it an attractive building block for advanced materials. irjmets.com Future research in this area will likely focus on the synthesis and characterization of novel oxazole-containing polymers and functional materials with tailored properties.
Thermally Stable Polymers: Poly(aryl ether oxazole)s have shown promise as high-performance polymers with good solubility and thermal stability. acs.org Future work could involve the synthesis of new monomers, including those with trifluoromethyl groups, to fine-tune properties like glass transition temperature and solubility for specific applications. acs.org
Optoelectronic Materials: The incorporation of oxazole rings into polymer backbones can impart unique optical and electronic properties. ontosight.ai Research into oxazole-styrene copolymers and other conjugated systems could lead to the development of new materials for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. ontosight.airesearchgate.net
Biomedical Polymers: Poly(2-oxazoline)s (PAOx) are a class of biocompatible polymers with applications in drug delivery, tissue engineering, and as adhesives. ontosight.aisigmaaldrich.com Future research will focus on developing functionalized PAOx with specific properties, such as stimuli-responsiveness for triggered drug release, and exploring their use in creating innovative biomaterials. sigmaaldrich.comrsc.org The development of deacylated PAOx homopolymers may also lead to materials with improved biodegradability and lower toxicity. ontosight.ai
Table 2: Potential Applications of Oxazole-Based Materials
| Material Type | Potential Applications | Key Properties | Citations |
|---|---|---|---|
| Poly(aryl ether oxazole)s | High-performance coatings, adhesives | Thermal stability, chemical resistance, good solubility | acs.orgontosight.ai |
| Oxazole-Styrene Copolymers | Optoelectronic devices | Tunable optical and electronic properties | ontosight.ai |
| Poly(2-oxazoline)s (PAOx) | Drug delivery, tissue engineering, biocompatible materials | Biocompatibility, stealth behavior, tunability | ontosight.aisigmaaldrich.com |
| Functionalized Oxazole Dyes | Luminescent materials, sensors | Photophysical properties, intramolecular charge transfer | irjmets.comresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Oxazole Research
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules and materials. rsc.org In the context of oxazole chemistry, AI and machine learning (ML) can be powerful tools to accelerate progress.
Reaction Prediction and Synthesis Planning: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to propose novel synthetic routes to target oxazole derivatives. blogspot.comresearchgate.net This can significantly reduce the amount of time and resources spent on empirical trial-and-error experimentation.
Catalyst and Materials Discovery: AI can be used to identify promising new catalysts for oxazole synthesis and functionalization by analyzing structure-activity relationships. rsc.orgresearchgate.net Similarly, ML models can predict the properties of novel oxazole-containing materials, guiding the design of materials with desired characteristics.
Computational Studies: In silico methods like molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations are already being used to study the properties and potential applications of oxazole derivatives, for instance, as enzyme inhibitors. rjpbr.comtandfonline.comnih.gov The integration of AI with these computational tools can enhance their predictive power and provide deeper insights into the behavior of oxazole-containing systems. rjpbr.comresearchgate.net For example, ML can be used to develop more accurate quantitative structure-activity relationship (QSAR) models for predicting the biological activity of oxazole compounds. tandfonline.comnih.gov
The future of research on 2,5-diethyloxazole and the broader class of oxazoles is bright, with numerous exciting avenues for exploration. By embracing sustainable practices, developing advanced synthetic methods, creating novel materials, and leveraging the power of artificial intelligence, chemists can continue to unlock the full potential of this versatile heterocyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
